Product packaging for 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine(Cat. No.:CAS No. 892873-16-4)

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine

Cat. No.: B10758076
CAS No.: 892873-16-4
M. Wt: 237.30 g/mol
InChI Key: OSHSZKRWKLQZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine is a sophisticated small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the areas of oncology and neurological disorders. This compound features a unique molecular architecture comprising a 2-aminopyridine moiety linked via an ethyl spacer to a 1H-indole core, a structure often associated with high-affinity interactions with various enzyme families and receptor targets. Its primary research value lies as a key chemical scaffold or intermediate for the design and synthesis of novel kinase inhibitors, such as those targeting the JAK-STAT signaling pathway, which is implicated in inflammatory processes and cancer proliferation. Furthermore, the indole nucleus is a privileged structure in neuropharmacology, suggesting potential utility in developing probes for serotonin receptor subtypes or other GPCRs involved in mood regulation. Researchers utilize this high-purity compound in high-throughput screening (HTS) campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex bioactive molecules. Its mechanism of action is target-dependent but is hypothesized to involve critical hydrogen bonding via the aminopyridine group and π-stacking interactions through the planar indole system, enabling precise modulation of protein function. This reagent is provided to support the advancement of basic science and early-stage drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3 B10758076 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine CAS No. 892873-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892873-16-4

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine

InChI

InChI=1S/C15H15N3/c16-15-3-1-2-13(18-15)7-5-11-4-6-12-8-9-17-14(12)10-11/h1-4,6,8-10,17H,5,7H2,(H2,16,18)

InChI Key

OSHSZKRWKLQZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preclinical Pharmacological Characterization of 6 2 1h Indol 6 Yl Ethyl Pyridin 2 Amine

In Vitro Enzymatic Inhibition Profiles

The enzymatic inhibition profile of 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine has been primarily characterized through its interaction with beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Furthermore, the broader potential for enzyme inhibition based on its core chemical structures, the indole (B1671886) and pyridine (B92270) scaffolds, has been explored by examining the activity of related compounds against a panel of other enzymes.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition by this compound

Fragment-based screening using X-ray crystallography led to the identification of a series of aminopyridine derivatives as inhibitors of BACE1. Within this series, this compound was investigated for its potential to inhibit this aspartyl protease.

The binding of this compound to the BACE1 enzyme has been structurally elucidated. The X-ray crystal structure of the BACE1 enzyme in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 2OHP. rcsb.org This structural data provides insight into the binding mode of the inhibitor within the active site of the enzyme, revealing key molecular interactions that are crucial for its inhibitory activity. The aminopyridine moiety is a key feature in the interaction with the catalytic aspartic acid residues of BACE1. nih.gov

Exploration of Other Enzyme Targets based on Indole/Pyridine Scaffolds

The indole and pyridine rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Consequently, derivatives containing these motifs have been investigated as inhibitors of various enzymes.

EZH2 (Enhancer of Zeste Homolog 2): A number of potent and selective inhibitors of EZH2, a histone methyltransferase, are based on an indole scaffold linked to a 2-pyridone moiety. nih.govresearchgate.netnih.gov These compounds typically act as S-adenosylmethionine (SAM)-competitive inhibitors. nih.gov

Syk (Spleen Tyrosine Kinase): Pyrazolopyridine derivatives have been identified as inhibitors of Syk, a key enzyme in the signaling pathways of various immune and allergic responses. nih.govresearchgate.net

Autotaxin (ATX): Indole-based compounds have been developed as potent inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis and cancer. nih.govresearchgate.netnih.govmdpi.comlarvol.com

PDE4 (Phosphodiesterase 4): Indole and pyridine derivatives have been explored as inhibitors of PDE4, an enzyme that degrades cyclic AMP and is a target for inflammatory diseases. nih.govnih.govmdpi.comresearchgate.net

Hepsin: Derivatives of indole have been designed as potential inhibitors of hepsin, a transmembrane serine protease implicated in prostate cancer. escholarship.orgresearchgate.netnih.govresearchgate.net

HDAC (Histone Deacetylase): Novel indole-acylhydrazone derivatives of 4-pyridone and indole-3-butyric acid derivatives have been synthesized and evaluated as potential HDAC inhibitors for cancer therapy. nih.govnih.govresearchgate.netresearchgate.net

Urease: Pyridine carboxamide and carbothioamide derivatives, as well as imidazopyridine-oxazole derivatives, have shown promising inhibitory potential against urease, an enzyme implicated in infections by Helicobacter pylori. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov

Enzyme Inhibition by Indole/Pyridine Scaffolds

Enzyme TargetScaffold TypeReported Activity
EZH2Indole-pyridonePotent and selective inhibition nih.govresearchgate.netnih.gov
SykPyrazolopyridineInhibitory activity demonstrated nih.govresearchgate.net
AutotaxinIndole-basedPotent inhibition nih.govresearchgate.netnih.govmdpi.comlarvol.com
PDE4Indole and PyridineInhibitory potential explored nih.govnih.govmdpi.comresearchgate.net
HepsinIndole-basedPotential as inhibitors escholarship.orgresearchgate.netnih.govresearchgate.net
HDACIndole-pyridonePotential as inhibitors nih.govnih.govresearchgate.netresearchgate.net
UreasePyridine-basedPromising inhibitory potential mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov

Receptor Ligand Binding Studies in Preclinical Models

While direct studies on the neurotransmitter receptor binding profile of this compound are not publicly available, the activities of related compounds containing indole and pyridine moieties provide insights into potential interactions.

Neurotransmitter Receptor Interactions of Related Indole/Pyridine Compounds

The indole and pyridine scaffolds are present in many compounds that interact with a variety of neurotransmitter receptors.

Serotonin (5-HT) Receptors: The indole nucleus is a core component of the endogenous neurotransmitter serotonin and many synthetic ligands that target 5-HT receptors.

Nicotinic Acetylcholine Receptors (nAChRs): Pyridine alkaloids are known to have activity at central nicotinic acetylcholine receptors. nih.gov Some aminopyridine derivatives have shown affinity for nAChRs in the nanomolar range. nih.gov

Dopamine Receptors: Certain pyridine derivatives have been shown to interact with dopamine D2 receptors. nih.gov

GABA and Glutamate Receptors: 4-aminopyridine has been shown to affect the release of both glutamate and GABA, suggesting an indirect interaction with their respective receptors. frontiersin.org

Sigma (σ) Receptors: A series of 2-aminopyridine (B139424) derivatives have been developed as high-affinity ligands for both σ1 and σ2 receptors. researchgate.net

Neurotransmitter Receptor Interactions of Related Scaffolds

Receptor TargetRelated ScaffoldObserved Interaction
Serotonin (5-HT) ReceptorsIndoleCore component of many ligands
Nicotinic Acetylcholine Receptors (nAChRs)Pyridine, AminopyridineAgonistic activity and binding affinity nih.govnih.gov
Dopamine D2 ReceptorsPyridineInteraction observed nih.gov
GABA and Glutamate Receptors4-AminopyridineModulation of neurotransmitter release frontiersin.org
Sigma (σ) Receptors2-AminopyridineHigh-affinity ligands researchgate.net

Steroid Hormone Receptor Modulation (e.g., Estrogen Receptor Alpha for related compounds)

While direct studies on the steroid hormone receptor modulation of this compound are not extensively available, research into related indole derivatives provides insights into their potential interactions with these receptors. Certain non-steroidal indole-based compounds have been identified as modulators of steroid hormone nuclear receptors, including the estrogen receptor (ER) and glucocorticoid receptor (GR) google.com. These findings suggest that the indole scaffold can serve as a template for developing agents that target these receptors, which could be relevant for treating physiological disorders associated with altered steroid hormone levels or receptor activity google.com.

For instance, a series of 3-substituted indole derivatives have shown affinity for steroid hormone nuclear receptors google.com. The exploration of indole and imidazole moieties linked with a pyridine-derived amine has been a strategy in designing compounds with potential anticancer activity, some of which target ER-α-positive breast cancer cells ajgreenchem.com. Specifically, certain ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives demonstrated antiproliferative activity against ER-α-positive T47D and MCF-7 breast cancer cells, with a competitive binding affinity comparable to tamoxifen ajgreenchem.com. The activity of these compounds was influenced by substitutions on the indole moiety, suggesting that modifications to the core structure can modulate receptor interaction ajgreenchem.com.

Melatonin Receptor Binding Affinity of Analogues

The structural similarity of this compound to melatonin, an indoleamine neurohormone, suggests that its analogues may interact with melatonin receptors (MT1 and MT2). Melatonin's effects are mediated through these G protein-coupled receptors nih.govwikipedia.org. The core pharmacophore for many melatonin agonists includes an amide group attached to an aromatic ring, often with a methoxy group nih.gov. The indole ring in melatonin is considered a spacer, and can be replaced by other aromatic structures without losing affinity researchgate.net.

Research on melatonin analogues has shown that substitutions on the indole ring can significantly alter receptor binding affinity. For example, substitutions at the C2 position of the indole ring can enhance affinity for melatonin receptors by up to tenfold compared to melatonin itself nih.govresearchgate.net. Halogen or phenyl groups at this position can direct the side chain into an optimal conformation for receptor interaction nih.govresearchgate.net. Conversely, a halogen substituent at the 6-position has been shown to only slightly reduce binding affinity researchgate.net. The (-)-enantiomer of N-acetyl-4-aminomethyl-6-methoxy-9-methyl-1,2,3,4-tetrahydrocarbazole (AMMTC), a conformationally restricted analogue, was found to be more potent than melatonin itself nih.gov. These findings highlight the potential for analogues of this compound to exhibit significant melatonin receptor binding affinity, which could be modulated by specific structural modifications.

Cellular Activity Assays

Antineoplastic and Cytotoxic Evaluations in Cancer Cell Lines

The antineoplastic potential of indole and pyridine derivatives has been a subject of extensive research. Various compounds incorporating these scaffolds have demonstrated cytotoxic effects against a range of human cancer cell lines.

Numerous studies have evaluated the impact of indole- and pyridine-containing compounds on the viability and proliferation of cancer cells. For instance, novel indolylpyrimidines and indolylpyrazines have shown potent cytotoxic activities with GI50 values in the low micromolar range against a variety of human cancer cell lines researchgate.net. One compound, 2,4-Bis(3'-indolyl)pyrimidine, displayed selective and high cytotoxicity against the IGROV1 tumor cell line with a GI50 value below 0.01 microM researchgate.net.

Similarly, derivatives of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine have been synthesized and tested for cytotoxicity against several cancer cell lines, including ER-α-positive breast cancer (T47D and MCF-7), ER-α-negative breast cancer (MDA-MB-231), kidney (HEK-293), and lung (A-549) cells ajgreenchem.com. Certain derivatives emerged as promising candidates with significant antiproliferative activity against the ER-α-positive breast cancer cells ajgreenchem.com.

Furthermore, 2,6-diaryl-substituted pyridine derivatives have exhibited high cytotoxic effects against AGS and MCF-7 cells, while showing lower toxicity to normal HEK293 cells nih.gov. The cytotoxic activity of these compounds was found to be concentration-dependent nih.gov. The introduction of an indole framework to other molecules, such as betulinic acid, has also been shown to increase cytotoxic activity against murine melanoma cells (B164A5) mdpi.com.

Compound ClassCell Line(s)Observed EffectReference
Indolylpyrimidines/IndolylpyrazinesVarious human cancer cell linesPotent cytotoxicity (low µM GI50) researchgate.net
((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivativesT47D, MCF-7 (ER-α positive breast cancer)Significant antiproliferative activity ajgreenchem.com
2,6-diaryl-substituted pyridinesAGS, MCF-7High cytotoxic effects nih.gov
Indole-conjugated Betulinic Acid DerivativesB164A5 (murine melanoma)Increased cytotoxic activity mdpi.com

Investigations into the mechanisms of cytotoxicity for related indole compounds have often pointed towards the induction of apoptosis. For example, certain indole-2-carboxamide derivatives have been shown to act as caspase-3 activators, indicating their role as inducers of apoptosis nih.gov. In studies with 9-methoxycanthin-6-one, an alkaloid, treatment of A2780 ovarian cancer cells led to the differential expression of apoptosis-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), and galectin 3 (LGAL3) mdpi.com.

Furthermore, piperine, a bioactive compound, has demonstrated a protective effect through an anti-apoptotic mechanism in a model of Parkinson's disease. Treatment with piperine was found to diminish the release of cytochrome-c from mitochondria and reduce the activation of caspase-3 and caspase-9. It also inhibited the activation of poly(ADP-ribose) polymerase, decreased levels of the pro-apoptotic protein Bax, and elevated levels of the anti-apoptotic protein Bcl-2 nih.gov. These findings suggest that indole-containing compounds can modulate key pathways involved in programmed cell death.

Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

The indole and pyridine moieties are present in numerous compounds with demonstrated antimicrobial properties. Pyridine and its derivatives, for example, are known to exhibit significant antimicrobial activity against a variety of pathogens nih.gov.

In one study, novel pyrazolo[3,4-b]pyridin derivatives containing a 1,3,4-oxadiazole moiety were synthesized and tested for their antibacterial and antifungal activities. The results were compared against standard drugs, and their minimal inhibitory concentrations (MIC) were determined researchgate.net. Another study reported that certain 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines exhibited moderate antimicrobial activity, with one compound being particularly active against Staphylococcus aureus nih.gov.

Furthermore, a novel antimycotic metabolite, 6-methoxy-1H-indole-2-carboxylic acid, isolated from Bacillus toyonensis, demonstrated promising antifungal activity against Candida albicans and clinical isolates of Aspergillus niger nih.gov. The table below summarizes the antimicrobial activity of some related compounds.

Compound/ExtractTarget Organism(s)ActivityReference
Pyrazolo[3,4-b]pyridin-oxadiazole derivativesGram +ve and Gram -ve bacteria, FungiAntibacterial and Antifungal researchgate.net
6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidinesStaphylococcus aureusModerate antimicrobial activity nih.gov
6-methoxy-1H-indole-2-carboxylic acidCandida albicans, Aspergillus nigerPromising antifungal activity nih.gov
Pyridine derivativesE. coli, Bacillus mycoides, C. albicansGood antimicrobial activity nih.gov

Anti-inflammatory Response Pathways

There is no specific information available in the scientific literature regarding the anti-inflammatory response pathways modulated by this compound.

Antiviral Properties

There is no specific information available in the scientific literature regarding the antiviral properties of this compound.

Antiparasitic Effects

There is no specific information available in the scientific literature regarding the antiparasitic effects of this compound.

In Vivo Preclinical Efficacy Studies

Evaluation in Animal Models of Disease (e.g., neurodegenerative, infectious, oncological conditions)

There are no published studies on the in vivo evaluation of this compound in animal models for any disease condition.

Biomarker Modulation and Phenotypic Outcomes in Animal Systems

There is no available data on biomarker modulation or phenotypic outcomes in animal systems following treatment with this compound.

Molecular Mechanisms of Action and Target Engagement of 6 2 1h Indol 6 Yl Ethyl Pyridin 2 Amine

Characterization of Specific Molecular Targets and Pathways

The primary molecular target of 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine is the aspartyl protease β-secretase, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-β (Aβ) peptides. mdpi.com These peptides are the main constituents of the amyloid plaques found in the brains of individuals with Alzheimer's disease.

The inhibition of BACE1 by this compound directly interferes with the cleavage of the amyloid precursor protein (APP). In the amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. By inhibiting BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of C99 and, consequently, the generation of Aβ peptides. mdpi.comnih.gov

Fragment-based screening and subsequent optimization identified the 2-aminopyridine (B139424) scaffold as a key pharmacophore for BACE1 inhibition. The initial 2,6-substituted aminopyridine hit demonstrated a moderate inhibitory concentration (IC50) of 25 µM. The incorporation of an indole (B1671886) moiety, as seen in this compound (referred to in some literature as inhibitor 19), was a strategic modification aimed at enhancing cellular potency, resulting in a significantly improved IC50 value of 690 nM. ekb.eg

CompoundTargetPathwayEffect
This compoundBACE1Amyloidogenic PathwayInhibition of APP cleavage, reduction of Aβ production

Structural Basis of Ligand-Target Recognition

The interaction between this compound and BACE1 is a result of specific molecular recognition within the enzyme's active site. This recognition is driven by a combination of hydrogen bonding and hydrophobic interactions, which have been elucidated through studies of related aminopyridine inhibitors.

Co-crystallographic Studies of Compound-Protein Complexes (where available for related scaffolds)

While a specific co-crystal structure for this compound with BACE1 is not publicly available, extensive crystallographic studies of other aminopyridine-based inhibitors in complex with BACE1 provide critical insights into the binding mode. These studies consistently show that the 2-aminopyridine moiety plays a crucial role by forming a bidentate hydrogen bond interaction with the catalytic dyad of aspartic acid residues, Asp32 and Asp228, located in the active site of BACE1. nih.gov This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.

Furthermore, co-crystal structures reveal that the binding of aminopyridine inhibitors induces an "open flap" conformation in the BACE1 enzyme, where the Tyr71 residue of the flexible flap covering the active site is positioned above the pyridine (B92270) moiety. ekb.eg In a related indole-containing inhibitor, 2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one, the indole NH group was observed to form a hydrogen bond with the carbonyl oxygen of Gly-230, highlighting a potential interaction for the indole scaffold of the title compound. acs.org

Molecular Dynamics Simulations to Elucidate Interaction Dynamics

Molecular dynamics (MD) simulations of various inhibitors in complex with BACE1 have provided a dynamic perspective on ligand-target recognition. These simulations have shown that the active site of BACE1 is highly flexible, particularly the flap region (residues Val69, Pro70, and Tyr71), which regulates access to the catalytic dyad. nova.edunova.edu The binding of inhibitors influences the conformational dynamics of this flap.

MD simulations of BACE1 inhibitors have highlighted the importance of stable hydrogen bonds and hydrophobic interactions for potent inhibition. mdpi.com These computational studies help to rationalize the binding affinities of different inhibitors and can predict the impact of structural modifications. For aminopyridine-based inhibitors, simulations would likely show the stability of the hydrogen bonds with the catalytic aspartates and the dynamic nature of the interactions within the hydrophobic S1 and S3 pockets of the enzyme.

Identification of Key Binding Residues and Interaction Types

The binding of this compound to BACE1 involves interactions with several key residues within the enzyme's active site. These interactions can be categorized into hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding:

Catalytic Dyad: The primary and most critical interaction is the bidentate hydrogen bond between the 2-aminopyridine group and the catalytic aspartate residues, Asp32 and Asp228 . nih.gov

Glycine Backbone: As suggested by studies on a closely related scaffold, the indole NH group likely forms a hydrogen bond with the backbone carbonyl oxygen of Gly-230 . acs.org

Hydrophobic Interactions:

Interaction TypeKey ResiduesInteracting Moiety of Compound
Hydrogen BondingAsp32, Asp2282-Aminopyridine
Hydrogen BondingGly-230Indole NH
Hydrophobic InteractionsTyr71, Phe108, Trp115Indole ring and ethyl linker

Modulation of Intracellular Signaling Pathways and Cellular Processes

The inhibition of BACE1 by this compound leads to a direct modulation of the amyloidogenic signaling pathway. By blocking the initial cleavage of APP, the compound effectively reduces the cellular levels of Aβ peptides. nih.gov This reduction in Aβ is the primary intended cellular consequence of BACE1 inhibition and is hypothesized to prevent the downstream pathological events associated with Alzheimer's disease, including the formation of amyloid plaques and subsequent neurotoxicity.

The processing of APP by secretases is a critical cellular process, and its modulation can have significant effects. By diverting APP away from the amyloidogenic pathway, BACE1 inhibitors can indirectly promote the non-amyloidogenic pathway, where APP is cleaved by α-secretase. This cleavage occurs within the Aβ sequence, precluding the formation of Aβ and instead producing a soluble fragment, sAPPα, which is considered neuroprotective. Therefore, the inhibition of BACE1 by compounds like this compound can shift the balance of APP processing towards a non-pathogenic outcome. mdpi.com

Structure Activity Relationship Sar and Rational Drug Design for 6 2 1h Indol 6 Yl Ethyl Pyridin 2 Amine Analogues

Impact of Core Structural Modifications on Biological Activity

The biological activity of 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine analogues is highly sensitive to modifications of its three primary structural components. Alterations to the indole (B1671886) ring, the pyridine (B92270) moiety, and the interconnecting ethyl linker each play a crucial role in modulating the pharmacological properties of these compounds.

Influence of Indole Ring Substitution Patterns on Potency and Selectivity

The indole nucleus is a prevalent scaffold in numerous biologically active compounds and serves as a critical anchor for target interaction. researchgate.netchula.ac.th The substitution pattern on this ring system significantly affects the potency and selectivity of the analogues. SAR investigations have focused on identifying the optimal combination of substituents at various positions, including the indole N-1, C-5, and C-6 positions, to enhance target affinity and improve pharmacokinetic properties.

For instance, in related indole-containing scaffolds, strategic substitution has been shown to block sites of oxidative metabolism, thereby enhancing metabolic stability. The introduction of small alkyl or functional groups at the N-1 position can modulate the electronic properties of the indole ring and influence hydrogen bonding capabilities. Modifications on the benzene (B151609) portion of the indole ring, such as at the C-5 or C-6 positions, can explore additional binding pockets within the target protein, potentially leading to increased potency and selectivity. Studies on related indole derivatives have shown that even subtle changes, like the introduction of a vinyl group in place of an ethyl group at a specific position, can increase bioactivity, highlighting the sensitivity of the target to the steric and electronic environment. nih.gov

Role of Pyridine Ring Modifications and Nitrogen Position

The 2-aminopyridine (B139424) moiety is another key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target. The nitrogen atom in the pyridine ring can significantly impact the molecule's physicochemical properties, such as its pKa and solubility, which in turn affects absorption and distribution. nih.gov

Modifications to the pyridine ring, including the introduction of various substituents, can fine-tune the compound's activity. For example, substituting the phenyl group of a lead compound with a pyridine ring has been shown to develop potent inhibitors in certain kinase inhibitor series. Furthermore, replacing a terminal phenyl ring with pyridine in some molecules has been demonstrated to improve metabolic stability significantly. nih.gov The position of the nitrogen atom is also critical; bioisosteric replacement of the pyridine ring with other heterocycles like pyrazine (B50134) or pyrimidine (B1678525) can lead to substantial changes in activity. In the development of certain A2A receptor antagonists, analogues containing a pyridine ring were found to be more potent than those with pyrazine or pyrimidine, underscoring the importance of the specific heterocyclic system for optimal target engagement.

Effects of the Ethyl Linker and its Analogues on Pharmacological Properties

The ethyl linker plays a fundamental role by dictating the spatial relationship between the indole and pyridine rings. Its length, rigidity, and composition are critical for ensuring the two aromatic systems are optimally positioned for binding to the target. Modifications to this linker can have a profound impact on pharmacological properties. nih.gov

Systematic exploration of linkers in other fragment-based inhibitors has shown that both flexibility and strain can significantly affect binding affinity. nih.gov An ideal linker should not introduce excessive conformational flexibility, which would incur an entropic penalty upon binding, nor should it induce strain in the bound conformation. nih.gov Strategies for modifying the ethyl linker include:

Altering Length: Shortening or lengthening the linker can determine whether the terminal moieties can reach their respective binding pockets effectively.

Modifying Rigidity: Introducing double bonds or incorporating the linker into a cyclic system (e.g., a cyclopropyl (B3062369) ring) can reduce conformational freedom. nih.gov This pre-organizes the molecule into a more favorable conformation for binding, potentially increasing affinity.

Introducing Heteroatoms: Replacing a methylene (B1212753) group with an oxygen or nitrogen atom can alter polarity, solubility, and the potential for hydrogen bonding within the linker itself.

The table below illustrates how linker modifications in a series of biaryl STAT3 inhibitors affected their inhibitory activity, demonstrating the sensitivity of biological targets to linker structure.

Linker Modification (at methylene bridge)ConfigurationRelative Potency CommentSource
Glycine (parent)N/ABaseline potency nih.gov
Alanine(R)Moderately improved potency nih.gov
Alanine(S)Less potent than (R)-enantiomer nih.gov
EthylN/AReduced affinity compared to Alanine nih.gov
CyclopropylN/AReduced affinity compared to Alanine nih.gov
Proline(R)Improved potency over parent nih.gov
Proline(S)Lower activity than (R)-enantiomer nih.gov

Stereochemical Influences on Target Affinity and Biological Efficacy

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. nih.goveurekaselect.com While the parent compound this compound is achiral, the introduction of substituents, particularly on the ethyl linker, can create one or more chiral centers. The resulting enantiomers or diastereomers can exhibit vastly different affinities for their target, a phenomenon sometimes referred to as a "chiral cliff". nih.gov

For example, if a methyl group were introduced at the carbon of the ethyl linker adjacent to the pyridine ring, (R) and (S) enantiomers would be formed. It is highly probable that one enantiomer would show significantly higher potency than the other because it can achieve a more complementary three-dimensional fit within the binding site. nih.gov Studies on other inhibitor classes have consistently shown that when a chiral center is present, one configuration is often strongly preferred. In the development of certain STAT3 inhibitors, analogues with an (R)-configuration at the chiral center of the linker consistently demonstrated stronger potency compared to the corresponding (S)-analogues. nih.gov This underscores the importance of establishing absolute stereochemistry early in the drug development process and pursuing enantiopure compounds to maximize efficacy. nih.goveurekaselect.com

Pharmacophore Model Development and Application in Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, used to distill the essential structural features required for biological activity into a 3D model. dovepress.comresearchgate.net For the this compound scaffold, a pharmacophore model would typically include features such as:

Hydrogen Bond Donors: The N-H group of the indole ring and the primary amine on the pyridine ring.

Hydrogen Bond Acceptors: The nitrogen atom within the pyridine ring.

Aromatic Rings: The indole and pyridine ring systems, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features: The ethyl linker and the hydrocarbon portions of the aromatic rings.

Such models are developed either based on the structures of a series of active ligands (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). dovepress.commdpi.com Once a robust pharmacophore model is established, it becomes a powerful tool for lead optimization. It can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the required features. nih.gov Furthermore, combining pharmacophore modeling with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can provide a more detailed understanding of how steric and electronic fields around the scaffold influence potency, guiding the design of new analogues with improved activity. mdpi.com

Strategies for Enhancing Potency, Selectivity, and Reducing Off-Target Interactions

The optimization of a lead compound into a viable drug candidate requires a multi-parameter approach that simultaneously addresses potency, selectivity, and pharmacokinetic (ADMET) properties. nih.govdanaher.com Key strategies applied to analogues of this compound include:

Structure-Activity Relationship (SAR)-Directed Optimization: Systematically modifying the lead structure based on SAR data, as discussed in section 5.1, is the fundamental approach. This involves iterative cycles of design, synthesis, and testing to identify modifications that enhance target affinity. danaher.compatsnap.com

Computational Chemistry: Utilizing tools like molecular docking and pharmacophore modeling helps predict how structural changes will affect target binding, prioritizing the synthesis of the most promising compounds. patsnap.com

Bioisosteric Replacement: This technique involves substituting a functional group with another group that has similar physical or chemical properties to improve ADMET properties while retaining or enhancing biological activity. patsnap.com For example, a metabolically liable ester might be replaced with a more stable amide or ketone.

Scaffold Hopping: This strategy involves replacing the core scaffold (e.g., the indole or pyridine ring) with a structurally different moiety that maintains the key pharmacophoric features. This can lead to compounds with novel intellectual property and potentially improved properties. patsnap.com

Addressing Off-Target Effects: Early screening for activity against common off-targets, such as hERG channels or cytochrome P450 (CYP) enzymes, is crucial. If liabilities are identified, targeted structural modifications can be made to mitigate these effects. This might involve adding polar groups to reduce hERG affinity or blocking sites of metabolism to reduce CYP inhibition.

By integrating these strategies, researchers can rationally guide the evolution of a lead compound, balancing the often-competing objectives of high potency, clean selectivity, and favorable drug-like properties. researchgate.net

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, no specific preclinical pharmacokinetic data was found for the chemical compound this compound or its close analogues. Consequently, the detailed article on its preclinical pharmacokinetic profile as per the requested outline cannot be generated at this time.

The investigation sought to collate information on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics and the in vivo pharmacokinetic properties of the specified compound. This included searches for data on its metabolic stability, plasma protein binding, cellular permeability, as well as its absorption, distribution, and elimination kinetics in preclinical animal models.

Despite extensive queries, the search did not yield any published studies containing the specific experimental data required to populate the sections and subsections of the requested article. Scientific research on the pharmacokinetic profile of this particular compound may be proprietary, in early stages of development and not yet published, or may not have been conducted.

General information on the methodologies for assessing the pharmacokinetic properties of indole and pyridine derivatives is available, but this does not provide the specific values and findings related to this compound. Without access to primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Preclinical Pharmacokinetic Profiles of 6 2 1h Indol 6 Yl Ethyl Pyridin 2 Amine and Its Analogues

In Vivo Pharmacokinetic Assessment in Preclinical Species

Impact of Structural Modifications on In Vivo PK Profile

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. For a molecule like 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine, modifications to the indole (B1671886) ring, the ethyl linker, or the aminopyridine moiety would be expected to produce significant changes in its in vivo behavior.

Without specific preclinical data from studies that have systematically synthesized and evaluated a series of these analogues in vivo, a detailed discussion with research findings and data tables on how these structural changes affect parameters such as clearance, volume of distribution, half-life, and oral bioavailability cannot be provided. Such an analysis would require access to proprietary research data or published studies that are not currently available.

Computational and in Silico Studies of 6 2 1h Indol 6 Yl Ethyl Pyridin 2 Amine

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine, and a protein target. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a protein.

While specific docking studies for this compound are not widely published, research on analogous indole (B1671886) and pyridine (B92270) derivatives has demonstrated the utility of this approach. For instance, in the context of Alzheimer's disease, molecular docking has been extensively used to study the interaction of indole-based compounds with β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides. nih.govnih.gov These studies have revealed that the indole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the catalytic site of BACE1.

Similarly, docking studies on pyridine-containing compounds have shed light on their binding modes with various protein kinases, which are important targets in cancer therapy. The pyridine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov For this compound, it can be hypothesized that the aminopyridine moiety would engage in similar hinge-binding interactions, while the indole group could occupy a hydrophobic pocket within the kinase active site.

A hypothetical molecular docking study of this compound with a protein kinase, for example, would likely show the 2-amino group of the pyridine ring forming hydrogen bonds with the hinge region residues. The indole ring, connected by a flexible ethyl linker, could then adopt a conformation that allows it to fit into a nearby hydrophobic pocket, further stabilizing the complex. The predicted binding affinity, typically expressed as a docking score or binding energy, would provide an estimate of the ligand's potency.

Below is a table illustrating typical data obtained from molecular docking studies of similar indole derivatives against various protein targets.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Indole AcylguanidinesBACE1-8.5 to -10.2Asp32, Gly34, Gln73, Trp76
Pyrido-indole derivativesJAK2-7.0 to -9.5Leu855, Gly856, Val863
Indole-based heterocyclesCOX-2-9.0 to -11.5Arg120, Tyr355, Ala527

This table is illustrative and compiled from studies on related compounds, not this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, offering insights into their conformational flexibility and the stability of their interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the complex behaves in a more physiologically relevant environment.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target protein using methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations can provide a more accurate estimation of the binding affinity than docking scores alone. In a study on pyridine-quinoline hybrids as PIM-1 kinase inhibitors, a combined docking and molecular dynamics approach was used to identify the possible target binding modes of the compounds. nih.gov

The following table presents a hypothetical summary of data that could be obtained from an MD simulation study of an indole-pyridine derivative.

Simulation MetricValueInterpretation
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
RMSD of Protein Backbone2.0 ÅThe overall protein structure is stable during the simulation.
Hydrogen Bond Occupancy> 80%Key hydrogen bonds are consistently maintained.
Binding Free Energy (MM/GBSA)-45.5 kcal/molStrong predicted binding affinity.

This table is illustrative and based on typical results for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of analogs with variations at different positions of the indole and pyridine rings. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate this activity with various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA). A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to build a model that can predict the activity of new compounds based on their calculated descriptors.

For example, a QSAR study on indole and isatin derivatives as antiamyloidogenic agents identified key physicochemical features correlated with their Aβ anti-aggregating potency. mdpi.com Similarly, a 3D-QSAR model for pyrido-indole derivatives as Janus Kinase 2 inhibitors was constructed to guide the design of more potent inhibitors. researchgate.net A well-validated QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity.

A typical QSAR model is represented by an equation, and its statistical quality is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). An example of a QSAR model for a hypothetical series of indole-pyridine kinase inhibitors is shown below.

Statistical ParameterValueSignificance
R² (correlation coefficient)0.92The model explains 92% of the variance in the biological data.
q² (cross-validated R²)0.75The model has good predictive ability.
F-statistic120.5The model is statistically significant.

This table presents hypothetical data for a QSAR model.

Virtual Screening for Lead Identification and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening uses the knowledge of known active compounds to identify other molecules with similar properties. mdpi.com This can involve searching for molecules with similar 2D fingerprints or 3D shapes. For this compound, if it were found to be a potent inhibitor of a particular target, ligand-based virtual screening could be used to find other commercially available compounds with similar features.

Structure-based virtual screening, on the other hand, uses the 3D structure of the protein target to dock large libraries of compounds and rank them based on their predicted binding affinity. nih.gov This approach is particularly useful when the structure of the target protein is known. A virtual screening campaign against a specific kinase, for example, could identify novel indole-pyridine scaffolds that are predicted to bind strongly to the active site.

Several studies have successfully employed virtual screening to identify novel indole-based inhibitors. For instance, a virtual screening campaign on a fragment library led to the discovery of indole acylguanidines as potent BACE1 inhibitors. mdpi.com The initial hits from virtual screening are then typically subjected to experimental validation to confirm their activity.

The results of a virtual screening campaign are often presented as a list of "hits" with their corresponding docking scores or other ranking metrics. A summary of a hypothetical virtual screening result is provided in the table below.

Compound IDDocking Score (kcal/mol)Predicted Interactions
ZINC123456-11.2H-bond with hinge, hydrophobic interaction with indole pocket
ZINC789012-10.8H-bond with hinge, pi-stacking with phenylalanine
ZINC345678-10.5H-bond with hinge, salt bridge with aspartate

This table is for illustrative purposes only.

De Novo Design Approaches for Novel Indole-Pyridine Scaffolds

De novo design is a computational method that aims to generate novel molecular structures with desired properties from scratch. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of a protein's active site.

For the indole-pyridine scaffold, de novo design could be employed to generate novel derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. The process typically starts with a seed fragment, which could be the aminopyridine or indole moiety, placed in the active site of the target protein. The algorithm then grows the molecule by adding new atoms or fragments that are complementary to the shape and chemical environment of the active site.

This approach has been used to design novel kinase inhibitors. rsc.org For example, by keeping the hinge-binding aminopyridine fragment fixed, a de novo design program could explore different linkers and substitutions on the indole ring to optimize interactions with other parts of the active site. The generated structures are then scored based on their predicted binding affinity and other properties, and the most promising candidates are selected for synthesis and experimental testing. The azaindole framework, a bioisostere of indole, has been extensively used in the design of kinase inhibitors. mdpi.com

The output of a de novo design study is a set of novel chemical structures that have not been synthesized before but are predicted to have high affinity for the target. This approach can lead to the discovery of truly innovative drug candidates with novel intellectual property.

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Activities for Indole-Pyridine Derivatives

The indole (B1671886) nucleus is a versatile scaffold known for a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. chula.ac.thresearchgate.net Similarly, pyridine-based structures are integral to many therapeutic agents with applications ranging from cardiovascular to anticancer treatments. nih.govresearchgate.net The conjugation of these two heterocyclic systems in 6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine warrants a systematic exploration of its biological activity profile.

Future investigations should aim to screen this compound and its derivatives against a wide range of biological targets. Given the prevalence of these scaffolds in successful drugs, there is a high probability of discovering novel activities. researchgate.netresearchgate.net For instance, many indole derivatives have been investigated for their potential as antimicrobial agents to combat the rise of antibiotic-resistant bacteria. chula.ac.th Research could focus on evaluating the efficacy of indole-pyridine compounds against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. chula.ac.thresearchgate.net

Furthermore, the structural similarity of the indole moiety to endogenous molecules like tryptophan suggests the potential for interaction with a variety of protein structures and enzymes. researchgate.net This opens up avenues for investigating activities in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases where new therapeutic options are urgently needed.

Table 1: Potential Biological Activities for Indole-Pyridine Derivatives Based on Known Activities of Parent Scaffolds

Therapeutic AreaPotential Biological ActivityRationale
Oncology Anticancer, AntitumorIndole derivatives are known to induce apoptosis and inhibit key pathways in cancer cells. nih.govmdpi.com
Infectious Diseases Antibacterial, Antifungal, AntiviralBoth indole and pyridine (B92270) moieties are found in compounds with proven antimicrobial properties. chula.ac.thmdpi.com
Inflammatory Diseases Anti-inflammatoryCertain indole-pyridine conjugates have shown potential in reducing inflammatory markers. nih.gov
Respiratory Diseases BronchodilatoryIndole-pyridine conjugates have been synthesized and evaluated for their bronchodilatory effects. nih.gov
Cardiovascular Diseases Antihypertensive, VasodilatoryPyridine and dihydropyridine rings are present in several cardiovascular drugs. nih.gov
Neurological Disorders NeuroprotectiveThe indole scaffold is a key component of neuroactive compounds like melatonin. wikipedia.org

Design and Synthesis of Next-Generation Analogues with Improved Profiles

To enhance the therapeutic potential of the lead compound, this compound, the design and synthesis of next-generation analogues are crucial. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. Several synthetic strategies can be employed to achieve this.

One approach is the hybridization of the indole-pyridine scaffold with other pharmacologically active moieties. For example, incorporating a 1,3,4-oxadiazole ring, which is known to be present in various anticancer agents, could lead to hybrid compounds with enhanced efficacy. acs.org Another strategy involves creating spirooxindole derivatives, which are privileged scaffolds found in many bioactive molecules and natural products. rsc.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of new analogues. nih.gov These in silico techniques help in predicting the binding affinity of newly designed compounds to their biological targets, thus prioritizing the synthesis of the most promising candidates. nih.gov The synthesis of a library of derivatives with systematic modifications to the indole and pyridine rings will allow for a comprehensive structure-activity relationship (SAR) study. nih.gov

Table 2: Synthetic Strategies for Generating Next-Generation Indole-Pyridine Analogues

Synthetic StrategyDescriptionPotential Outcome
Hybridization Combining the indole-pyridine core with other known pharmacophores.Enhanced potency and potentially novel mechanisms of action. acs.org
Conformational Restriction Introducing structural constraints to lock the molecule in a bioactive conformation.Increased selectivity and binding affinity. nih.gov
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties.Improved pharmacokinetic properties and reduced toxicity.
Combinatorial Synthesis Generating a large library of diverse but related compounds for high-throughput screening.Rapid identification of lead compounds with desired activities. nih.gov
Structure-Guided Design Utilizing the crystal structure of the target protein to design molecules with optimal binding.Highly potent and selective inhibitors.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the precise mechanism of action is fundamental for the development of any new therapeutic agent. For this compound and its future analogues, advanced mechanistic studies at both the molecular and cellular levels are essential.

Given the broad range of activities of indole derivatives, particularly in oncology, initial studies could focus on well-established cancer-related pathways. nih.gov Techniques such as Western blotting, real-time PCR, and immunofluorescence can be used to investigate the effect of these compounds on key cellular processes like apoptosis, cell cycle progression, and signal transduction pathways (e.g., NF-κB, PI3K/Akt/mTOR). nih.gov For instance, studies on other indole derivatives have shown their ability to inhibit tubulin polymerization, a mechanism shared by some established anticancer drugs. mdpi.com

Molecular docking studies can provide insights into the potential binding modes of these compounds with their target proteins. nih.gov This computational approach can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity. mdpi.com These in silico findings should be validated through in vitro biochemical assays, such as enzyme inhibition assays, to confirm the direct interaction with the predicted target.

Combinatorial Approaches in Preclinical Models with Established Therapies

To address the challenges of drug resistance and the toxicity associated with many current treatments, particularly in oncology, combinatorial approaches are gaining prominence. Future preclinical studies should evaluate the potential synergistic effects of this compound or its optimized analogues when used in combination with established therapies.

In the context of cancer, combining a novel indole-pyridine derivative with standard chemotherapeutic agents could allow for lower doses of the cytotoxic drug, thereby reducing side effects. Moreover, if the new compound acts through a different mechanism, it could help overcome resistance to the existing therapy. nih.gov Preclinical models, such as cancer cell lines and animal xenograft models, would be crucial for evaluating the efficacy and safety of such combination regimens.

Strategies for Further Optimizing Drug-like Properties and Pharmacological Profiles

A successful drug candidate must possess a balance of potency, selectivity, and favorable drug-like properties. researchgate.net These properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion), are critical for ensuring that the compound reaches its target in the body at a sufficient concentration and for a sufficient duration to exert its therapeutic effect.

Early in the drug discovery process, in vitro assays should be employed to assess key physicochemical properties such as solubility, permeability, and metabolic stability. researchgate.net These data are essential for guiding the chemical optimization of the lead compound. For example, if a compound shows high potency but poor solubility, medicinal chemists can introduce polar functional groups to improve its solubility.

Computational tools can also be used to predict ADME properties, helping to identify potential liabilities early on. nih.gov As lead compounds are optimized, their pharmacokinetic profiles should be evaluated in animal models to understand how they are absorbed, distributed, metabolized, and excreted in a living system. This iterative process of design, synthesis, and testing is key to developing a drug candidate with an optimal pharmacological profile suitable for clinical development. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.